molecular formula C7H12N4 B14669293 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- CAS No. 45891-61-0

5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-

Cat. No.: B14669293
CAS No.: 45891-61-0
M. Wt: 152.20 g/mol
InChI Key: HYYZEIAQXFMFAG-UHFFFAOYSA-N
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Description

5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- is a heterocyclic compound with a unique structure that includes a tetrazole ring fused to an azepine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is also referred to as pentylenetetrazole and has been studied extensively for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- typically involves the ring expansion of piperidin-4-ones with sodium azide in the presence of sulfuric acid. This reaction yields the corresponding diazepan-4-ones, which can then be further modified to produce the desired tetrazoloazepine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoloazepines and their derivatives, which have different pharmacological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to act as a GABA antagonist makes it particularly valuable in neurological research .

Properties

CAS No.

45891-61-0

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

7-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

InChI

InChI=1S/C7H12N4/c1-6-2-3-7-8-9-10-11(7)5-4-6/h6H,2-5H2,1H3

InChI Key

HYYZEIAQXFMFAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN=NN2CC1

Origin of Product

United States

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